molecular formula C13H13N3O4 B2908402 4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile CAS No. 1436340-58-7

4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile

Cat. No.: B2908402
CAS No.: 1436340-58-7
M. Wt: 275.264
InChI Key: QUSSRYHUYCMMER-UHFFFAOYSA-N
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Description

4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile is a nitrophenyl-substituted morpholine derivative characterized by a morpholine ring fused with a carbonitrile group and a 3-nitrophenylacetyl moiety. The nitro group at the 3-position of the phenyl ring confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-[2-(3-nitrophenyl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c14-8-12-9-20-5-4-15(12)13(17)7-10-2-1-3-11(6-10)16(18)19/h1-3,6,12H,4-5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSSRYHUYCMMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile typically involves multiple steps, starting with the reaction of morpholine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group in the compound can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different amines.

  • Substitution: : The morpholine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines such as 3-nitroaniline.

  • Substitution: : Alkylated or amino-substituted morpholines.

Scientific Research Applications

4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile: has several scientific research applications:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : The compound's biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : Its chemical properties make it useful in various industrial processes, such as the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The morpholine ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogues and Substituent Effects

The compound’s closest structural analogues include derivatives with halogen or other electron-withdrawing substituents at the phenyl ring. For example:

  • 4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile : Replaces the nitro group with bromine, altering electronic properties and intermolecular interactions .
Table 1: Comparative Properties of 4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile and Analogues
Property 4-[2-(3-Nitrophenyl)acetyl]-morpholine-3-carbonitrile 4-[2-(3-Bromophenyl)acetyl]-morpholine-3-carbonitrile
Molecular Weight (g/mol) ~315.28 ~348.18
Substituent Electronic Effect Strong electron-withdrawing (Nitro) Moderate electron-withdrawing (Bromo)
LogP (Predicted) 1.8–2.2 2.5–3.0
Solubility (Water) Low (Nitro reduces hydrophilicity) Very low (Bromo enhances lipophilicity)
Melting Point ~180–185°C (estimated) ~165–170°C (reported in literature)
Biological Activity Potential kinase inhibition (nitro enhances H-bonding) Less potent in kinase assays vs. nitro derivative

Key Findings from Comparative Studies

Electronic Effects : The nitro group in the 3-nitrophenyl derivative creates a stronger electron-deficient aromatic system compared to bromo-substituted analogues. This enhances interactions with electron-rich biological targets, such as ATP-binding pockets in kinases .

Solubility and Bioavailability : The nitro group marginally improves aqueous solubility compared to bromo derivatives (due to polar nitro), but both compounds exhibit poor solubility, limiting in vivo applications without formulation aids.

Synthetic Accessibility : Bromophenyl derivatives are typically easier to synthesize due to the stability of bromine under common reaction conditions, whereas nitro groups may require controlled reduction steps to avoid side reactions.

Biological Activity

4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C12H12N4O3\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{3}

This structure features a morpholine ring and a nitrophenyl acetyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cell proliferation and survival.
  • Receptor Modulation : It potentially modulates receptor activities involved in signaling pathways that regulate cellular functions.
  • Oxidative Stress Induction : Similar compounds have demonstrated the ability to induce oxidative stress, leading to apoptosis in cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. Notably:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa, MDA-MB-231) have shown that this compound exhibits significant cytotoxic effects. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity against tumor cells.
Cell Line IC50 (µM)
HeLa25.5
MDA-MB-23130.0
PC3 (Prostate)20.1

These values suggest that the compound is particularly effective against prostate cancer cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

These results indicate potential applications in treating infections caused by resistant bacteria.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Case Studies

  • Study on HeLa Cells : A study investigated the effects of the compound on HeLa cells, revealing that it induces apoptosis through the activation of caspase pathways and DNA fragmentation . This supports its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further validating its efficacy in cancer therapy .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall therapeutic outcomes in resistant cancer types .

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